![molecular formula C15H24O2Si B3245265 Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 167264-41-7](/img/structure/B3245265.png)
Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Overview
Description
Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-: is a chemical compound with the molecular formula C15H24O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl] group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to form the silyl ether. The protected intermediate is then subjected to further functionalization to introduce the benzaldehyde moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale protection reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl ether group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is used as a building block in organic synthesis. Its protected hydroxyl group allows for selective reactions at other sites of the molecule, making it valuable in the synthesis of complex organic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of silyl-protected intermediates on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- involves the reactivity of the silyl ether group. The silyl group can be cleaved under acidic or basic conditions, revealing the hydroxyl group for further reactions. The benzaldehyde moiety can participate in various chemical transformations, including nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the silyl ether group.
4-Hydroxybenzaldehyde: A derivative with a hydroxyl group at the para position.
4-Methoxybenzaldehyde: A derivative with a methoxy group at the para position.
Uniqueness: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is unique due to the presence of the silyl ether group, which provides protection for the hydroxyl group and allows for selective reactions. This feature makes it a valuable intermediate in organic synthesis, offering versatility and selectivity that are not present in its simpler analogs.
Biological Activity
Benzaldehyde, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- (CAS No. 167264-41-7) is a chemical compound with the molecular formula C15H24O2Si. It is a derivative of benzaldehyde featuring a silyl ether group that enhances its reactivity and utility in organic synthesis. This article explores its biological activity, potential applications in medicinal chemistry, and relevant research findings.
- Molecular Weight : 264.44 g/mol
- Chemical Structure : The compound contains a benzaldehyde moiety substituted with a silyl ether group, which plays a crucial role in its chemical behavior and biological interactions.
Benzaldehyde derivatives often exhibit biological activity through various mechanisms, including:
- Reactivity of the Silyl Ether Group : The silyl group can be cleaved under acidic or basic conditions, releasing the hydroxyl group for further reactions.
- Nucleophilic Addition and Condensation Reactions : The benzaldehyde moiety can participate in these reactions, which are critical for forming biologically active compounds.
Antimicrobial Properties
Research has indicated that certain benzaldehyde derivatives possess antimicrobial activity. For instance, studies show that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the silyl ether may enhance this activity by improving solubility and stability in biological systems.
Antioxidant Activity
Benzaldehyde derivatives are known to exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Cytotoxic Effects
Some studies have reported cytotoxic effects of benzaldehyde derivatives on cancer cell lines. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways.
Case Studies
- Antimicrobial Activity : A study on related benzaldehyde compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents.
- Cytotoxicity Against Cancer Cells : Research evaluating the cytotoxic effects of benzaldehyde derivatives on human cancer cell lines showed that these compounds could induce apoptosis at certain concentrations, making them candidates for further development as anticancer drugs.
- Antioxidant Capacity : In vitro assays indicated that benzaldehyde derivatives possess substantial antioxidant activity, comparable to established antioxidants like ascorbic acid.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzaldehyde | Simple aromatic aldehyde | Moderate antimicrobial |
4-Hydroxybenzaldehyde | Hydroxyl group at para position | Antioxidant |
Benzaldehyde with Silyl Ether | Enhanced stability and reactivity | Increased cytotoxicity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-?
- Methodological Answer : The compound can be synthesized via Zr-catalyzed carboalumination , as demonstrated in the preparation of structurally similar silyl-protected aldehydes. For example, (2S)-4-{[(1,1-dimethylethyl)dimethylsilyl]oxy}-2-methylbutanal was synthesized using zirconium catalysts, followed by purification via flash chromatography . Alternative routes may involve silyl ether protection of hydroxyl intermediates, with tert-butyldimethylsilyl (TBS) groups serving as stable protecting agents under acidic or oxidative conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Essential for confirming molecular weight and fragmentation patterns. For example, HRMS (ES+) with m/z calculations aligns with silyl-protected intermediates .
- NMR Spectroscopy : Key for structural elucidation, particularly ¹H-NMR to identify aldehyde protons (~9-10 ppm) and silyl ether groups (δ ~0.1-0.3 ppm for Si-CH₃) .
- IR Spectroscopy : Useful for detecting aldehyde C=O stretches (~1700 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹) .
Q. How does the tert-butyldimethylsilyl (TBS) group influence the compound’s reactivity?
- Methodological Answer : The TBS group enhances stability by protecting hydroxyl or aldehyde functionalities from undesired reactions (e.g., oxidation or nucleophilic attack). This protection is reversible under mild acidic conditions (e.g., HF-pyridine or TBAF), enabling selective deprotection in multi-step syntheses .
Advanced Research Questions
Q. What challenges arise in maintaining silyl ether stability during multi-step syntheses?
- Methodological Answer :
- Hydrolysis Sensitivity : Silyl ethers can hydrolyze under protic conditions. Strategies include using anhydrous solvents and avoiding strong acids/bases during workup .
- Compatibility with Catalysts : Zr or Pd catalysts (common in coupling reactions) may require inert atmospheres to prevent silyl group degradation .
- Data Contradiction : Discrepancies in reported stability may arise from solvent purity or trace moisture. Validate conditions via control experiments using TLC or in situ IR monitoring .
Q. How can spectral data discrepancies for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Compare HRMS and NMR data across independent syntheses. For example, HRMS discrepancies (e.g., [M – OH]+ vs. [M + H]+) may indicate fragmentation pathways requiring re-analysis .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR or IR assignments .
- Reference Standards : Use NIST-validated spectral libraries for IR and mass spectrometry to calibrate instruments and minimize experimental error .
Q. What are the applications of this compound in synthesizing complex molecules?
- Methodological Answer :
- Pharmaceutical Intermediates : The aldehyde group enables condensation reactions (e.g., with amines to form Schiff bases) for drug candidates like statins (e.g., Simvastatin intermediates) .
- Protecting Group Strategies : The TBS group facilitates regioselective functionalization in polyol syntheses, critical for natural product total synthesis .
- Material Science : Silyl-protected aldehydes serve as precursors for silicon-containing polymers, enhancing thermal stability in advanced materials .
Properties
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-11-10-13-6-8-14(12-16)9-7-13/h6-9,12H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVFNZRCHHTZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699094 | |
Record name | 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167264-41-7 | |
Record name | 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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